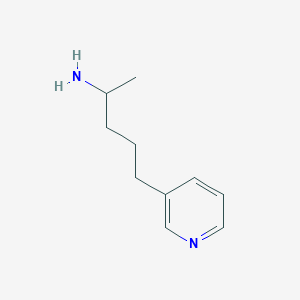

5-(Pyridin-3-yl)pentan-2-amine

Description

5-(Pyridin-3-yl)pentan-2-amine is a secondary amine derivative featuring a pyridine ring substituted at the 3-position with a pentyl chain terminating in an amine group.

Properties

IUPAC Name |

5-pyridin-3-ylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWVJTJAALVOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pentan-2-amine can be achieved through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another method includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of 5-(Pyridin-3-yl)pentan-2-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)pentan-2-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes and ketones using oxidizing agents like PhI(OAc)2 and TEMPO.

Reduction: Reduction of nitro groups to amines using catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions involving halides and other electrophiles.

Common Reagents and Conditions

Oxidizing Agents: PhI(OAc)2, TEMPO

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

Catalysts: Copper, nickel, and other transition metals

Major Products Formed

Aldehydes and Ketones: Formed through oxidation reactions

Amines: Formed through reduction reactions

Substituted Pyridines: Formed through nucleophilic substitution reactions

Scientific Research Applications

5-(Pyridin-3-yl)pentan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential therapeutic effects and interactions with biological targets.

Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)pentan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may enhance the inhibitory potential of neurotransmitters by modulating GABA-A receptors . Additionally, it can participate in oxidation reactions, converting amines to carbonyl compounds through the action of hypervalent iodine and TEMPO .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues

2-(5-Methoxypyridin-3-yl)-3-methylpentan-2-amine (PubChem CID: Not specified in ) Structure: Contains a methoxy group at the pyridine 5-position and a branched pentyl chain with a methyl group. Key Differences:

- Branched alkyl chain introduces steric hindrance, which may reduce conformational flexibility compared to the linear pentyl chain in the target compound .

4-(Pyridin-3-yl)butan-1-amine

- Structure : Shorter alkyl chain (butyl vs. pentyl) and primary amine.

- Key Differences :

- Reduced chain length may decrease lipophilicity and membrane permeability.

- Primary amine offers distinct protonation behavior and hydrogen-bonding capacity compared to the secondary amine in 5-(Pyridin-3-yl)pentan-2-amine.

2.2. Physicochemical and Pharmacological Properties

| Property | 5-(Pyridin-3-yl)pentan-2-amine (Hypothetical) | 2-(5-Methoxypyridin-3-yl)-3-methylpentan-2-amine | 4-(Pyridin-3-yl)butan-1-amine |

|---|---|---|---|

| Molecular Weight | ~178.24 g/mol | ~208.29 g/mol | ~150.22 g/mol |

| logP (Predicted) | ~1.8 | ~2.3 | ~1.2 |

| pKa (Amine) | ~10.5 (secondary amine) | ~9.8 (tertiary amine) | ~10.1 (primary amine) |

| Conformational Flexibility | High (linear chain) | Moderate (branched chain) | High |

Notes:

- The methoxy group in 2-(5-Methoxypyridin-3-yl)-3-methylpentan-2-amine increases logP, suggesting enhanced lipid solubility .

- Tertiary amines (e.g., in the methoxy analogue) exhibit lower basicity compared to secondary or primary amines, affecting protonation under physiological conditions.

2.3. Crystallographic and Computational Studies

- SHELX Software: The SHELX system () is widely used for small-molecule crystallography. For example, SHELXL enables precise refinement of bond lengths and angles, critical for comparing pyridine-containing amines.

- Hypothetical Analysis : Computational modeling (e.g., DFT calculations) could predict the target compound’s geometry and electronic properties relative to analogues.

Biological Activity

5-(Pyridin-3-yl)pentan-2-amine, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies that highlight its significance.

Target Interactions

The biological activity of 5-(Pyridin-3-yl)pentan-2-amine is primarily attributed to its interaction with specific enzymes and receptors. Similar compounds have been reported to interact with nicotinamide phosphoribosyltransferase (NAMPT), which plays a critical role in the NAD+ salvage pathway. This interaction may influence cellular metabolism and aging processes, potentially offering therapeutic benefits in metabolic disorders and age-related diseases.

Modulation of Biochemical Pathways

The compound may modulate several biochemical pathways through its enzymatic interactions. For instance, inhibition of NAMPT can lead to decreased NAD+ levels, affecting energy metabolism and apoptosis pathways. This modulation has implications for cancer treatment, as many cancer cells rely on altered metabolic pathways for survival.

Biological Activities

5-(Pyridin-3-yl)pentan-2-amine has been investigated for various biological activities, including:

- Anticancer Activity : Initial studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines by inducing apoptosis through metabolic pathway modulation.

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents indicates potential activity in protecting neuronal cells from oxidative stress and apoptosis.

Anticancer Studies

A study published in Biochemistry examined a series of pyridine derivatives, including 5-(Pyridin-3-yl)pentan-2-amine, for their ability to inhibit tumor cell growth. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Pyridin-3-yl)pentan-2-amine | MDA-MB-231 (Breast) | 15 |

| Other Pyridine Derivative | A549 (Lung) | 20 |

Neuroprotective Studies

Research has indicated that compounds similar to 5-(Pyridin-3-yl)pentan-2-amine can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.